![molecular formula C25H23N3O5 B2768056 3,4,5-trimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide CAS No. 898420-15-0](/img/structure/B2768056.png)
3,4,5-trimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4,5-trimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide, also known as TMB-4, is a novel compound with potential applications in scientific research. TMB-4 belongs to a class of compounds known as benzamides and has been shown to exhibit promising biological activities.
Scientific Research Applications
Synthesis and Structural Modifications
The synthesis of substituted benzamides, including quinazolinone derivatives, involves various chemical reactions that yield compounds with potential therapeutic effects. For instance, the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thione counterparts highlights the versatility of quinazolinone scaffolds in drug design (Chau et al., 1982). These compounds are synthesized through reactions involving methyl anthranilate and aryl-1,3,4-oxadiazolinones, showcasing the methodological diversity in accessing quinazolinone-based structures.
Biological Activities and Anticancer Potential
Quinazolinone derivatives exhibit a range of biological activities, including antimicrobial and antitumor effects. For example, certain quinazolin-4(3H)one derivatives have been studied for their antimicrobial properties, indicating the potential of these compounds in treating infections (Patel & Shaikh, 2011). Furthermore, novel quinazolinone derivatives have been synthesized and evaluated for their anticancer activity, demonstrating significant growth inhibitory effects on various cancer cell lines, suggesting their utility as leads in anticancer drug development (Al-Suwaidan et al., 2016).
Mechanism of Action and Molecular Docking Studies
The anticancer efficacy of quinazolinone derivatives is further supported by molecular docking studies, which provide insights into their mechanism of action at the molecular level. Such studies help in understanding how these compounds interact with biological targets, thereby guiding the optimization of their pharmacological profiles (Al-Suwaidan et al., 2016).
properties
IUPAC Name |
3,4,5-trimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-15-26-20-11-6-5-10-19(20)25(30)28(15)18-9-7-8-17(14-18)27-24(29)16-12-21(31-2)23(33-4)22(13-16)32-3/h5-14H,1-4H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALSQMRDFAWQDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.